1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile 2,2,2-trifluoroacetate
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Overview
Description
1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile 2,2,2-trifluoroacetate is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a quinoline system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile 2,2,2-trifluoroacetate typically involves multiple steps. The starting materials and reagents used in the synthesis can vary, but common methods include cyclization reactions and the use of nitrile-containing precursors. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine-containing compounds.
Scientific Research Applications
1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1H-Cyclopropa[a]naphthalene: This compound shares a similar cyclopropane ring structure but differs in its overall molecular framework.
7-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: This compound has a similar quinoline system but includes a bromine atom, which can alter its chemical properties and reactivity.
Uniqueness
1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile 2,2,2-trifluoroacetate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C13H11F3N2O2 |
---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H10N2.C2HF3O2/c12-5-7-1-2-11-10(3-7)9-4-8(9)6-13-11;3-2(4,5)1(6)7/h1-3,8-9,13H,4,6H2;(H,6,7) |
InChI Key |
ZEOILALYXPFYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=C(C=CC(=C3)C#N)NC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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